molecular formula C21H22N2S2 B11663626 4-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11663626
M. Wt: 366.5 g/mol
InChI Key: LPUVKPOQABYNJM-UHFFFAOYSA-N
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Description

(1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its quinoline core, which is fused with a dithiol ring and substituted with multiple methyl groups and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and dithiol compounds. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.

    Introduction of Dithiol Ring: The dithiol ring can be introduced via nucleophilic substitution reactions using dithiol reagents.

    Substitution with Methyl Groups: Methylation can be performed using methylating agents such as methyl iodide in the presence of a base.

    Attachment of 4-Methylphenyl Group: This step may involve Friedel-Crafts alkylation using 4-methylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-4,4,6,8-TETRAMETHYL-N-(4-METHYLPHENYL)-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is unique due to its specific structural features, including the fused dithiol ring and multiple methyl substitutions

Properties

Molecular Formula

C21H22N2S2

Molecular Weight

366.5 g/mol

IUPAC Name

4,4,6,8-tetramethyl-N-(4-methylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2S2/c1-12-6-8-15(9-7-12)22-20-17-16-11-13(2)10-14(3)18(16)23-21(4,5)19(17)24-25-20/h6-11,23H,1-5H3

InChI Key

LPUVKPOQABYNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2C3=C(C(NC4=C(C=C(C=C34)C)C)(C)C)SS2

Origin of Product

United States

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